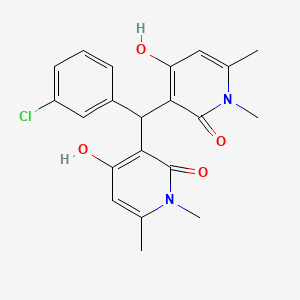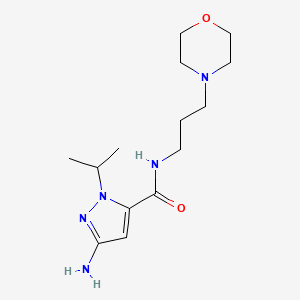
3-Amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as JNJ-40411813 and is synthesized using a specific method.
Wirkmechanismus
The mechanism of action of 3-Amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide involves the inhibition of specific enzymes and signaling pathways. It has been found to inhibit the activity of protein kinases, which are involved in various cellular processes such as cell proliferation and survival. Additionally, it has been shown to block the activation of specific signaling pathways such as the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and protect neurons from oxidative stress. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide in lab experiments is its potent anti-cancer activity. This compound can be used to study the mechanisms of cancer cell death and to develop new cancer therapies. Additionally, it can be used to study the mechanisms of neurodegenerative diseases and to develop new treatments for these diseases.
One of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells and tissues. Additionally, the long-term effects of this compound on the body are not fully understood.
Zukünftige Richtungen
There are several future directions for research on 3-Amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide. One area of research is the development of new cancer therapies based on this compound. Researchers are exploring the use of this compound in combination with other drugs to enhance its anti-cancer activity.
Another area of research is the development of new treatments for neurodegenerative diseases. Researchers are studying the mechanisms of action of this compound to identify new targets for drug development.
Finally, researchers are exploring the potential use of this compound in other areas such as inflammation and autoimmune diseases. Studies have shown that this compound has anti-inflammatory properties and may be useful in the treatment of these diseases.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. Its potent anti-cancer activity and neuroprotective effects make it a valuable tool for researchers studying cancer and neurodegenerative diseases. However, further research is needed to fully understand the mechanisms of action and potential side effects of this compound.
Synthesemethoden
The synthesis of 3-Amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide involves a series of steps. The initial step involves the reaction between 3-morpholin-4-ylpropylamine and 2-bromo-1-isopropylpyrazole in the presence of a base. The resulting compound is then treated with a reagent to obtain the final product, this compound. This synthesis method has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields. One of the primary research areas is cancer treatment. Studies have shown that this compound has potent anti-cancer activity and can induce apoptosis in cancer cells. Additionally, it has been found to inhibit the growth of tumor cells in vitro and in vivo.
Another area of research is the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that this compound can protect neurons from oxidative stress and prevent neuronal death. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
5-amino-N-(3-morpholin-4-ylpropyl)-2-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O2/c1-11(2)19-12(10-13(15)17-19)14(20)16-4-3-5-18-6-8-21-9-7-18/h10-11H,3-9H2,1-2H3,(H2,15,17)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGKXTQFLZLPSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)N)C(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

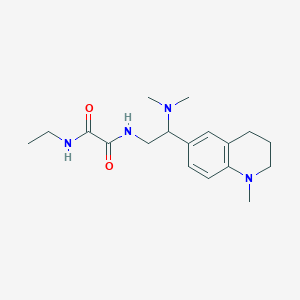
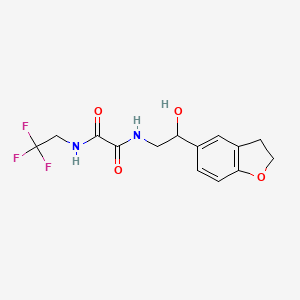
![N-(4-Methylphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2856879.png)
![1-(Azepan-1-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2856881.png)
![N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2856882.png)
![2-[[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2856883.png)
![7-Methoxy-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide](/img/structure/B2856885.png)

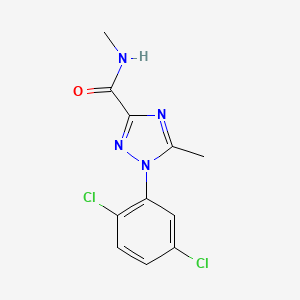
![1,3-dimethyl-5-((2-methylbenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2856892.png)
![2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethyl methanesulfonate](/img/structure/B2856893.png)


